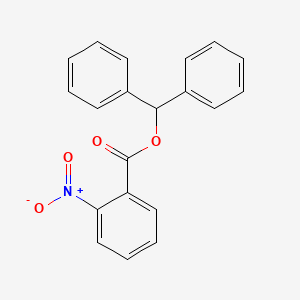

Benzhydryl 2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzhydryl 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c22-20(17-13-7-8-14-18(17)21(23)24)25-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBPTDSGNUIVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Benzhydryl 2 Nitrobenzoate

Esterification Reactions for Benzhydryl 2-nitrobenzoate (B253500) Construction

The formation of the ester linkage between the bulky benzhydrol and 2-nitrobenzoic acid is the central challenge in synthesizing Benzhydryl 2-nitrobenzoate. The following sections detail the principal strategies employed to achieve this.

Classical Esterification Approaches

Classical esterification, often referred to as Fischer-Speier esterification, represents the most traditional method for synthesizing esters. This approach involves the direct reaction of a carboxylic acid (2-nitrobenzoic acid) with an alcohol (benzhydrol) in the presence of a strong acid catalyst. iajpr.comtruman.edu

Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. truman.eduorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester product, water, a byproduct, must be removed. truman.edu This is typically accomplished by azeotropic distillation using a suitable solvent like toluene (B28343), which forms an azeotrope with water. google.com The reaction mixture is heated to reflux to facilitate both the reaction rate and the removal of water. google.com For instance, a patented method for esterifying nitrobenzoic acids with glycerol (B35011) highlights the use of an acid catalyst soluble in the reaction medium and an entraining liquid with a boiling point above 100°C to effectively remove the liberated water via azeotropic distillation. google.com Although this specific patent deals with glycerol, the principle is directly applicable to the esterification with benzhydrol.

The general reaction is as follows: Benzhydrol + 2-Nitrobenzoic Acid ⇌ (in the presence of an acid catalyst and heat) Benzhydryl 2-nitrobenzoate + Water

While effective, this method can sometimes be limited by the harsh acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis has increasingly turned to transition metal catalysis for the formation of C-O bonds in esters, offering milder reaction conditions and broader functional group tolerance. While specific examples for Benzhydryl 2-nitrobenzoate are not prevalent, general methodologies involving substrates like benzyl (B1604629) alcohols are well-established.

Palladium-catalyzed reactions, for example, have been used for the direct benzylation of carboxylic acids with toluene through C-H acyloxylation under an oxygen atmosphere, providing an atom-economic route to benzyl esters. organic-chemistry.org Iron complexes have also been explored as catalysts. For instance, ionic iron(III) complexes can catalyze the esterification of primary benzylic C-H bonds with carboxylic acids using a peroxide oxidant. organic-chemistry.org Furthermore, triiron dodecacarbonyl has been shown to selectively reduce esters to ethers, a related transformation highlighting the utility of iron catalysts in C-O bond chemistry. rsc.org Zinc clusters have been developed to promote catalytic transesterification under mild conditions, a process that is highly efficient even on a large, solvent-free scale. organic-chemistry.org

These methods showcase the potential of transition metal catalysis for the synthesis of complex esters, providing alternatives to classical approaches that may offer improved yields and selectivity.

Lewis Acid-Promoted Esterification Protocols

Lewis acids are effective promoters of esterification reactions, activating either the carboxylic acid or the alcohol to facilitate nucleophilic attack. A variety of Lewis acids have been shown to catalyze ester formation under mild conditions. organic-chemistry.org

One notable method is the Lewis acid-promoted Pinner reaction, where carbonitriles and alcohols react to form carboxylic esters. beilstein-journals.org Using two equivalents of trimethylsilyl (B98337) triflate (TMSOTf) as the Lewis acid, good yields can be achieved with primary alcohols and various nitriles. beilstein-journals.org This protocol is highly chemoselective, as phenolic hydroxyl groups are not acylated under these conditions. beilstein-journals.org

Another strategy involves the decarboxylative esterification of carboxylic acids with dialkyl dicarbonates, catalyzed by as little as 1 mol% of a mild Lewis acid like magnesium perchlorate (B79767) (Mg(ClO₄)₂) or copper triflate (Cu(OTf)₂). organic-chemistry.org This method is highly efficient at room temperature, tolerates sensitive functional groups, and produces only volatile by-products, simplifying purification. organic-chemistry.org

Combined Lewis acid systems, such as anhydrous zinc chloride (ZnCl₂) with a catalytic amount of aluminum chloride (AlCl₃), have been successfully used for the efficient preparation of various phenyl esters from an acid and phenol. researchgate.net Solid acid catalysts, such as zirconium/titanium-based catalysts, are also emerging as reusable and environmentally friendly options for synthesizing methyl benzoates from benzoic acid and methanol (B129727). mdpi.com

| Entry | Alcohol | Nitrile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Acetonitrile (B52724) | Benzyl acetate | 91 |

| 2 | Benzyl alcohol | Propionitrile | Benzyl propionate | 89 |

| 3 | Ethanol | Benzyl cyanide | Ethyl phenylacetate | 85 |

| 4 | 4-Nitrobenzyl alcohol | Acetonitrile | 4-Nitrobenzyl acetate | 95 |

Ritter Reaction Derived Synthetic Routes Involving Benzhydrol Intermediates

The Ritter reaction is a classic method for converting alcohols into N-alkyl amides using a nitrile in the presence of a strong acid. thieme-connect.com The reaction proceeds via an Sₙ1 mechanism, where the alcohol forms a stable carbocation that is subsequently attacked by the nitrogen atom of the nitrile. thieme-connect.comorganic-chemistry.org Benzhydrol is an excellent substrate for this reaction because it readily forms the stable benzhydryl cation.

A particularly mild and effective variation uses refluxing formic acid, which eliminates the need for a strong, corrosive acid catalyst. thieme-connect.comresearchgate.net In this process, benzhydrol is first converted to benzhydryl formate, which then undergoes solvolysis to form the benzhydryl cation, the key intermediate for the Ritter reaction. thieme-connect.com This cation then reacts with a nitrile to yield an N-benzhydrylamide. thieme-connect.com

While this route directly produces an amide rather than the target ester, it represents an important synthetic pathway starting from the same benzhydrol intermediate. The resulting N-benzhydrylamides are valuable compounds in their own right, often serving as intermediates in pharmaceutical synthesis. thieme-connect.com This pathway highlights the diversion of the key benzhydrol precursor toward a different class of compounds.

| Entry | Nitrile | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetonitrile | N-Benzhydrylacetamide | 89 |

| 2 | Propionitrile | N-Benzhydrylpropionamide | 81 |

| 3 | Benzonitrile | N-Benzhydrylbenzamide | 92 |

| 4 | Acrylonitrile | N-Benzhydrylacrylamide | 60 |

| 5 | Chloroacetonitrile | N-Benzhydryl(chloro)acetamide | 81 |

Synthesis of Substituted Benzhydryl 2-nitrobenzoate Derivatives

The creation of derivatives of Benzhydryl 2-nitrobenzoate allows for the fine-tuning of its chemical and physical properties. This is typically achieved by introducing substituents on either the benzhydryl or the 2-nitrobenzoate portion of the molecule.

Modular Synthetic Strategies for Structural Diversification

A modular or "building block" approach is the most straightforward strategy for synthesizing a library of substituted Benzhydryl 2-nitrobenzoate derivatives. This involves preparing a range of substituted starting materials (benzhydrols and 2-nitrobenzoic acids) and then combining them using one of the esterification methods described previously.

For example, various substituted methyl benzoates have been synthesized by reacting methanol with different substituted benzoic acids using a solid acid catalyst, demonstrating the tolerance of the esterification reaction to various functional groups on the aromatic ring. mdpi.com Similarly, one could react a series of substituted benzhydrols with 2-nitrobenzoic acid or react benzhydrol with a series of substituted 2-nitrobenzoic acids.

This modularity allows for systematic structural variation, enabling the exploration of structure-activity relationships for various applications. The choice of synthetic method—be it classical Fischer esterification, a Lewis acid-promoted protocol, or a transition metal-catalyzed coupling—would depend on the specific nature and sensitivity of the substituents on the starting materials.

Stereoselective Synthesis of Benzhydryl 2-nitrobenzoate Analogs

The chirality of benzhydryl 2-nitrobenzoate analogs primarily resides in the benzhydryl (diarylmethyl) moiety. The stereoselective synthesis of these analogs, therefore, focuses on the asymmetric construction of the chiral diarylmethanol precursor or related chiral benzhydryl amines.

Significant progress has been made in the catalytic asymmetric synthesis of enantioenriched diarylmethanols. One effective method involves the asymmetric addition of organozinc reagents to aldehydes. For instance, the addition of mixed organozinc reagents (ArZnBu) to aldehydes in the presence of chiral amino alcohol-based catalysts can produce diarylmethanols with high enantiomeric excess (ee). nih.gov A key challenge in these reactions is suppressing the non-catalyzed background reaction, which can be achieved by adding a chelating diamine like tetraethylethylene diamine (TEEDA). nih.gov This strategy has successfully yielded a variety of enantioenriched diarylmethanols with greater than 90% ee. nih.gov

Another approach utilizes chiral phosphoramide (B1221513) ligands to catalyze the asymmetric addition of arylalkyl zincs to aromatic aldehydes. This method has been shown to produce the corresponding chiral diarylmethanol compounds in high yields (>90%) and with excellent enantioselectivity, reaching up to 94% ee. sioc-journal.cn

The asymmetric synthesis of chiral benzhydryl amines, which are structural analogs and can be precursors to other derivatives, has also been extensively studied. nih.govacs.orgnih.gov Organocatalytic methods, such as the use of BINOL-derived chiral pyrophosphoric acid catalysts in aza-Friedel–Crafts reactions of phenols with aldimines, have yielded diarylcarbamate derivatives with good enantioselectivity. nih.govacs.org

Table 1: Examples of Stereoselective Synthesis of Diarylmethanol Precursors

| Catalyst/Ligand | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enantioenriched amino alcohol | ArZnBu, Aldehyde, TEEDA | Diarylmethanol | High | >90% | nih.gov |

| Chiral Phosphoramide (9c) | Arylalkyl zinc, Aromatic aldehyde | Diarylmethanol | >90% | up to 94% | sioc-journal.cn |

| BINOL-derived pyrophosphoric acid (31) | Phenol (30), Aldimine (29) | Diarylcarbamate (32) | Moderate-Good | Moderate-Good | nih.govacs.org |

Incorporation of Benzhydryl and Nitrobenzoate Protecting Groups into Complex Architectures

The benzhydryl and nitrobenzoate moieties are valuable protecting groups in the synthesis of complex molecules, a strategy that underscores their chemical stability and selective reactivity. jocpr.comuchicago.edu

The benzhydryl (diphenylmethyl, DPM) group is often used to protect carboxylic acids. wikipedia.org Benzhydryl esters are more susceptible to cleavage by hydrogenolysis compared to benzyl esters, offering a degree of selective deprotection. wikipedia.org This feature is particularly useful in multistep syntheses where different ester protecting groups need to be removed sequentially.

The nitrobenzoate group, particularly the ortho-nitrobenzyl variant, is a well-established photolabile protecting group (PPG). nih.govacs.org This group can be used to "cage" a functional group, rendering it inactive until it is released by irradiation with UV light. acs.org This allows for precise spatiotemporal control over the activation of a biomolecule or drug. acs.org For example, an o-nitrobenzyl group can protect an amide N-H or a hydroxyl group. nih.gov Upon irradiation, the group is cleaved, regenerating the functional group and releasing a nitroso-ketone byproduct. acs.org This strategy is widely employed in the synthesis of complex natural products and in chemical biology to study cellular processes. nih.govacs.org The incorporation of these protecting groups requires careful strategic planning to ensure they are stable to a wide range of reaction conditions while being selectively removable when needed. uchicago.edu

Table 2: Characteristics of Benzhydryl and Nitrobenzyl Protecting Groups

| Protecting Group | Functional Group Protected | Common Cleavage Method | Key Features | Reference(s) |

|---|---|---|---|---|

| Benzhydryl (DPM) | Carboxylic acids (as esters) | Hydrogenolysis | More easily cleaved than benzyl esters. | wikipedia.org |

| o-Nitrobenzyl (ONB) | Alcohols, Amides, Thiols | UV Irradiation (Photolysis) | Photolabile; allows for spatiotemporal control of deprotection. | nih.govacs.orgacs.org |

Novel Reagent Development for Benzhydryl 2-nitrobenzoate Synthesis

The formation of the ester linkage in benzhydryl 2-nitrobenzoate is a critical step that can be achieved through various esterification methods. The development of novel reagents aims to improve yields, shorten reaction times, and ensure mild, neutral conditions, which are crucial when dealing with sensitive functional groups in complex molecules.

One innovative approach is the use of a coupling system composed of triphenylphosphine oxide (TPPO) and **oxalyl chloride ((COCl)₂) **. nih.gov This system efficiently promotes the esterification of alcohols and carboxylic acids at room temperature, providing excellent yields in about one hour under neutral conditions. This method avoids the highly acidic byproducts generated by traditional reagents like acid halides. nih.gov

Another class of modern reagents for forming benzyl and related esters are benzyloxypyridinium salts . beilstein-journals.orgsigmaaldrich.com For example, 2-benzyloxy-1-methylpyridinium triflate serves as a mild and effective benzyl transfer reagent. beilstein-journals.org It can be generated in situ and functions under neutral conditions, making it compatible with acid- or base-sensitive substrates. This methodology has been extended to various arylmethyl ethers and esters. beilstein-journals.org

Table 3: Comparison of Novel Esterification Reagents

| Reagent System | Key Advantages | Reaction Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| TPPO / (COCl)₂ | Mild, neutral conditions; high efficiency. | Room temperature, 1 hour | Excellent | nih.gov |

| 2-Benzyloxy-1-methylpyridinium triflate | Neutral conditions; suitable for sensitive substrates. | Thermal (in situ generation) | Good to Excellent | beilstein-journals.orgsigmaaldrich.com |

Green Chemistry Approaches in Benzhydryl 2-nitrobenzoate Synthesis

Applying green chemistry principles to the synthesis of benzhydryl 2-nitrobenzoate involves using environmentally benign solvents, reducing waste, and employing energy-efficient methods.

For the esterification step, a modified Steglich esterification has been developed that uses acetonitrile as a non-halogenated, greener solvent. jove.com This method allows for high yields without the need for chromatographic purification, thus minimizing solvent waste. jove.com Another approach utilizes ultrasound-assisted synthesis with p-toluenesulfonic acid as a catalyst. researchgate.net Sonochemistry can lead to shorter reaction times and milder conditions. researchgate.net Furthermore, the development of bimetallic oxide cluster catalysts (e.g., RhRuOₓ/C) that use molecular oxygen as the sole oxidant represents a significant advancement, producing only water as a byproduct. labmanager.combritishwaterfilter.com

For the synthesis of the nitroaromatic component, several green methods have been reported. These include catalyst-free nucleophilic substitution reactions in water , which provides a flexible and environmentally friendly route to forming C-C bonds on an aromatic ring bearing a nitro group. nih.gov Photocatalytic synthesis using titanium oxide-based photocatalysts also presents a green alternative for producing nitroaromatic compounds and their derivatives. researchgate.netresearchgate.net Additionally, the use of Brønsted acidic ionic liquids as both a solvent and a nitrating agent offers a greener route with short reaction times and excellent yields.

Reaction Mechanisms and Kinetics of Benzhydryl 2 Nitrobenzoate Transformations

Nucleophilic Substitution Mechanisms Involving the Ester Linkage

The ester linkage in Benzhydryl 2-nitrobenzoate (B253500) is a key site for nucleophilic attack. These reactions typically involve the cleavage of the bond between the benzhydryl group and the carboxyl oxygen, a process significantly influenced by the stability of the potential benzhydryl carbocation.

Solvolysis of benzhydryl esters, such as Benzhydryl 2-nitrobenzoate, in polar protic solvents like aqueous acetone (B3395972) or alcohols, generally proceeds through a pathway involving the formation of a carbocation intermediate. acs.orgresearchgate.net The reaction is initiated by the departure of the 2-nitrobenzoate leaving group, facilitated by the solvent which acts as both a nucleophile and an ionizing medium. This process leads to the formation of a benzhydryl carbocation, which is then captured by a solvent molecule to yield the final product, such as benzhydrol or a benzhydryl ether.

The central feature of the nucleophilic substitution of Benzhydryl 2-nitrobenzoate is the formation of the benzhydryl carbocation ((C₆H₅)₂CH⁺). This intermediate is relatively stable due to the delocalization of the positive charge across the two phenyl rings through resonance. masterorganicchemistry.comdalalinstitute.comlibretexts.org The stability of this carbocation is a primary reason why reactions involving its formation, such as SN1-type solvolysis, are favorable.

The stability of substituted benzhydryl cations has been extensively studied, showing that electron-donating groups on the phenyl rings increase stability, while electron-withdrawing groups decrease it. masterorganicchemistry.comnih.gov The benzhydrylium ion framework serves as a reference for establishing comprehensive scales of electrophilicity and nucleofugality (leaving group ability). researchgate.netacs.org The interaction of these carbocations with various nucleophiles has been measured, providing a quantitative basis for understanding their reactivity. nih.govresearchgate.net The formation of the benzhydryl carbocation from its precursors is often the rate-determining step in these reactions. byjus.com

Kinetic studies provide quantitative insight into the reaction mechanisms. The solvolysis of benzhydryl esters is typically a first-order reaction, with the rate constant (k) being dependent on the substrate structure, the leaving group, the solvent, and the temperature. acs.orgresearchgate.net For Benzhydryl 2-nitrobenzoate, the 2-nitrobenzoate anion is the leaving group, or nucleofuge.

Research on the solvolysis of benzhydryl p-nitrobenzoate revealed that the process is accompanied by the intramolecular equilibration of the carboxyl oxygen atoms in the unreacted ester. acs.org This phenomenon, known as ion-pair return, occurs when the initially formed intimate ion pair (benzhydryl cation and nitrobenzoate anion) recombines before separating completely. The rate of this oxygen equilibration (keq) was found to be about three times the rate of solvolysis (ks), indicating that for every four ion pairs that form, three collapse back to the ester, and one proceeds to products. acs.org

Table 1: Representative Rate Constants for Solvolysis of Benzhydryl Derivatives This table presents illustrative data from related benzhydryl systems to demonstrate kinetic principles, as specific data for Benzhydryl 2-nitrobenzoate is not available in the provided search results.

| Benzhydryl Derivative | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| Benzhydryl p-Nitrobenzoate | 90% aq. acetone | 99.8 | ks = 4.9 x 10⁻⁵ | acs.org |

| Benzhydryl p-Nitrobenzoate | 90% aq. acetone | 99.8 | keq = 14.6 x 10⁻⁵ | acs.org |

| Benzhydryl Chloride | Ethanol/Water | 25 | Varies with H₂O content | acs.org |

| Benzhydryl Bromide | Acetonitrile (B52724) | - | Used as a benchmark | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Nitrobenzoate Moiety

While the ester linkage is susceptible to nucleophilic attack, the aromatic ring of the 2-nitrobenzoate group can undergo electrophilic substitution, although it is significantly deactivated.

Further nitration of Benzhydryl 2-nitrobenzoate would involve the reaction with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comquora.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). grabmyessay.comaiinmr.comumkc.edu

The existing substituents on the benzoate (B1203000) ring strongly influence the position of the incoming nitro group. Both the ester group (-COOBzh) and the nitro group (-NO₂) are electron-withdrawing groups, which deactivate the benzene (B151609) ring towards electrophilic attack. umkc.educognitoedu.orgorganicchemistrytutor.comlibretexts.org They do so by pulling electron density away from the ring, making it less nucleophilic.

These deactivating groups act as meta-directors (with the exception of halogens). youtube.compressbooks.pub Therefore, the incoming electrophile (NO₂⁺) will preferentially add to the positions that are meta to both existing groups. In Benzhydryl 2-nitrobenzoate, the ester is at C1 and the nitro group is at C2. The positions meta to the C1 ester are C3 and C5. The positions meta to the C2 nitro group are C4 and C6. The incoming nitro group would be directed to the positions least deactivated, which are typically the meta positions. Considering the combined deactivating effects, substitution would be directed away from the highly deactivated ortho and para positions relative to each group. The most likely products would be Benzhydryl 2,4-dinitrobenzoate (B1224026) and Benzhydryl 2,6-dinitrobenzoate. The reaction is expected to be slow and require harsh conditions due to the presence of two deactivating groups. umkc.edu

The mechanism involves three key steps:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion (NO₂⁺). aiinmr.comumkc.edu

Nucleophilic attack: The π-electron system of the deactivated aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comaiinmr.com

Transformations of the Benzhydryl Group

The benzhydryl group itself is a distinct functional moiety within the molecule, and its primary transformation involves the cleavage of the C-O ester bond. wikipedia.orgorganic-synthesis.comvanderbilt.edu As discussed in the context of nucleophilic substitution (Section 3.1), this cleavage leads to the formation of the stable benzhydryl carbocation. This carbocation can then undergo several subsequent reactions, such as reacting with nucleophiles present in the reaction medium or undergoing elimination reactions, depending on the specific conditions. The synthesis of various benzhydryl amines often proceeds through intermediates where a benzhydryl group is transferred, highlighting the reactivity of this functional unit. acs.org

Investigations into Benzhydrylium Ion Formation and Reactivity

The solvolysis of benzhydryl 2-nitrobenzoate proceeds through the formation of a key intermediate: the benzhydrylium ion. This carbocation is generated when the bond between the benzhydryl group and the 2-nitrobenzoate leaving group cleaves. The stability of the benzhydrylium ion is a crucial factor driving the reaction forward. This stability arises from the delocalization of the positive charge across the two phenyl rings through resonance.

The general mechanism for the formation of the benzhydrylium ion from a benzhydryl derivative (Ar₂CH-X) can be depicted as a heterolytic cleavage of the carbon-leaving group (C-X) bond. In the case of benzhydryl 2-nitrobenzoate, the 2-nitrobenzoate anion acts as the leaving group. The reaction is typically initiated by the solvent, which assists in the ionization process.

Substituent Effects on Reaction Mechanisms and Rates

The rate at which benzhydryl 2-nitrobenzoate and its derivatives undergo solvolysis is highly sensitive to the nature of the substituents on the phenyl rings. Electron-donating groups (EDGs) attached to the phenyl rings can significantly accelerate the reaction, while electron-withdrawing groups (EWGs) have the opposite effect.

This phenomenon can be explained by considering the stability of the benzhydrylium ion intermediate. EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, can donate electron density to the positively charged carbon atom of the carbocation through resonance or inductive effects. This delocalization of the positive charge stabilizes the intermediate, lowering the activation energy for its formation and thus increasing the reaction rate.

Conversely, EWGs, like a nitro (-NO₂) or cyano (-CN) group, withdraw electron density from the phenyl rings. This intensifies the positive charge on the carbocation, making it less stable. As a result, the activation energy for the ionization step is higher, and the reaction proceeds more slowly.

The quantitative relationship between substituent effects and reaction rates is often described by the Hammett equation, which correlates the rate constants of a series of reactions with the electronic properties of the substituents. Studies on the solvolysis of substituted benzhydryl systems have provided a wealth of data supporting these fundamental principles of physical organic chemistry.

Role of Solvents in Reaction Kinetics and Mechanisms

The choice of solvent plays a paramount role in the kinetics and mechanism of the solvolysis of benzhydryl 2-nitrobenzoate. The solvent's ability to stabilize the transition state and the resulting benzhydrylium ion and 2-nitrobenzoate anion is a key determinant of the reaction rate.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the solvolysis of benzhydryl derivatives. These solvents can stabilize the developing positive charge on the benzhydryl moiety and the negative charge on the leaving group through hydrogen bonding and dipole-dipole interactions. This solvation significantly lowers the energy of the transition state leading to the carbocation, thereby accelerating the reaction.

The ionizing power of a solvent is often quantified by parameters such as the Grunwald-Winstein Y scale. This scale provides an empirical measure of a solvent's ability to promote SN1 reactions. The solvolysis rates of benzhydryl 2-nitrobenzoate would be expected to show a strong correlation with the Y values of the solvents in which the reactions are carried out.

In less polar or aprotic solvents, the rate of solvolysis is generally much slower. In such environments, the formation of separated ions is less favorable, and the reaction may proceed through a more concerted mechanism or involve ion-pair intermediates. The nature of the solvent can thus not only influence the rate of the reaction but also potentially alter the mechanistic pathway.

Photochemical Transformations of Benzhydryl 2 Nitrobenzoate

Photolytic Cleavage Mechanisms of o-Nitrobenzyl Esters

The fundamental mechanism of photolytic cleavage for o-nitrobenzyl esters is a well-documented intramolecular rearrangement. acs.org Upon absorption of ultraviolet (UV) light, typically in the 300–365 nm range, the o-nitrobenzyl chromophore becomes electronically excited. nih.govmdpi.com This excited state initiates an intramolecular hydrogen abstraction from the benzylic carbon (the carbon atom attached to both the phenyl group and the ester oxygen). nih.govmdpi.com This hydrogen transfer results in the formation of a transient species known as an aci-nitro tautomer. acs.orgnih.govmdpi.com The process is followed by a rapid molecular rearrangement to form a cyclic benzoisoxazoline derivative, which is unstable and subsequently cleaves. nih.govmdpi.com This cleavage step releases the protected molecule, in this case, 2-nitrobenzoic acid, and yields an o-nitrosobenzaldehyde as the primary photoproduct. nih.govmdpi.com

The photochemical cleavage of o-nitrobenzyl esters is mechanistically classified as a Norrish Type II reaction. rsc.orgchemrxiv.org This type of photoreaction is characterized by the intramolecular abstraction of a gamma-hydrogen atom by an excited carbonyl or, in this case, a nitro group. youtube.comyoutube.comyoutube.com The process begins with the photo-excitation of the nitro group to a diradical state. chemrxiv.orgyoutube.com The oxygen radical of the excited nitro group then abstracts a hydrogen atom from the gamma-position, which in the o-nitrobenzyl system is the benzylic carbon. nih.govmdpi.comyoutube.com This abstraction forms a 1,4-diradical intermediate. youtube.com This diradical can then undergo one of two pathways: cyclization to form a cyclobutanol (B46151) derivative or, more commonly in this system, cleavage of the bond between the alpha and beta carbons to yield an enol and an alkene. youtube.com For o-nitrobenzyl esters, this cleavage pathway leads to the formation of the released acid and the corresponding o-nitroso-ketone or aldehyde. nih.govrsc.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of moles of a product formed per mole of photons absorbed. The quantum yield of photolysis for o-nitrobenzyl esters is highly dependent on the specific molecular structure and the reaction environment. researchgate.netnih.gov Studies have shown a wide range of quantum yields for this class of compounds. For instance, some o-nitrobenzyl linkers have reported photodegradation quantum yields as low as 0.016. researchgate.net

The nature of the leaving group is a critical determinant of the quantum yield. Research on o-nitroveratryl derivatives, which share the core photochemistry, revealed that the efficiency of release correlates with the ability of the leaving group to stabilize a radical intermediate. researchgate.net This is because radical-stabilizing groups weaken the C-H bond at the benzylic position, lowering the energy barrier for the initial hydrogen abstraction step. researchgate.net

| Compound/System | Reported Quantum Yield (Φ) | Reference |

| Unsubstituted 2-nitrobenzyl ester (NBE) | Base value (relative) | mdpi.com |

| α-Methyl-2-nitrobenzyl ester (MNBE) | ~5 times higher than NBE | mdpi.com |

| Generic o-nitrobenzyl linker | 0.016 | researchgate.net |

| o-Nitroveratryl derivatives | Strongly dependent on leaving group | researchgate.net |

The photochemical cleavage of o-nitrobenzyl esters is dependent on the wavelength of the irradiating light. The reaction is typically induced by UV light, with most applications using wavelengths between 300 and 365 nm. nih.govmdpi.com However, the efficiency of the photolysis can vary significantly within this range. For example, one study on an o-nitrobenzyl ester derivative showed 43% decomposition when irradiated at 300 nm, but only 27% at 365 nm and 6% at 400 nm for the same duration. upenn.edu

Interestingly, some derivatives exhibit a wavelength-dependent kinetic isotope effect (KIE), which provides deeper insight into the mechanism. nih.gov A strong KIE that changes with wavelength suggests the involvement of higher excited states in the reaction, meaning that the specific photochemical pathway can be influenced by the energy of the absorbed photons. nih.gov This allows for a nuanced tuning of reaction rates by simply changing the irradiation wavelength. nih.gov

| Wavelength | Decomposition of Compound 1* | Reference |

| 300 nm | 43% | upenn.edu |

| 365 nm | 27% | upenn.edu |

| 400 nm | 6% | upenn.edu |

*Data from a 60-minute irradiation of a specific o-nitrobenzyl phosphate (B84403) derivative. upenn.edu

Photoprotection and Photoremoval Studies

The ability to initiate bond cleavage with light makes o-nitrobenzyl esters excellent photolabile protecting groups, or "photocages." nih.govresearchgate.net This strategy is widely employed in chemical synthesis and chemical biology to control the release of active molecules in a spatially and temporally precise manner. nih.govresearchgate.net By attaching the o-nitrobenzyl group to a functional group on a target molecule, its activity can be masked. acs.org Upon irradiation, the photolytic cleavage occurs, removing the protecting group and restoring the function of the target molecule. acs.org

This "photoremoval" has been applied in diverse areas. In polymer science, it is used to create photoresists and alter the solubility of polymer films for micropatterning. nih.govmdpi.comrsc.org In biology, o-nitrobenzyl groups have been used to cage a wide variety of bioactive molecules, including peptides, nucleic acids, and signaling molecules like ATP, allowing researchers to study complex biological processes by releasing these molecules at a specific time and location within a cell or tissue. nih.govacs.org

Influence of Molecular Structure on Photoreactivity

The photoreactivity of o-nitrobenzyl esters is profoundly influenced by their molecular structure. Modifications to either the aromatic ring or the benzylic carbon can dramatically alter the rate and efficiency of the photolytic cleavage. acs.org

Substituents on the Aromatic Ring: Adding electron-donating groups, such as methoxy (B1213986) groups, to the nitro-bearing benzene (B151609) ring generally increases the rate of photolysis. For example, the introduction of two alkoxy groups to create a "veratryl"-based linker was shown to dramatically increase the cleavage rate. acs.org

Substituents at the Benzylic Carbon: Placing a substituent, such as a methyl group, on the benzylic carbon (the α-position) also significantly enhances the cleavage kinetics. upenn.eduacs.org An α-methyl-2-nitrobenzyl ester was found to have a quantum yield of photolysis approximately five times higher than the corresponding unsubstituted ester. nih.govmdpi.com This acceleration is attributed to the stabilization of the radical intermediate formed during the hydrogen abstraction step. researchgate.net

| Structural Modification | Effect on Photoreactivity | Reference |

| Addition of two alkoxy groups to the ring | Dramatic increase in cleavage rate | acs.org |

| Addition of a methyl group at the benzylic carbon | ~5-fold increase in quantum yield; ~20-fold increase in cleavage kinetics | mdpi.comacs.org |

| Changing the leaving group | Quantum yield correlates with radical stabilization ability | researchgate.net |

Mechanistic Investigations of Photoproduct Formation

The formation of photoproducts from the irradiation of o-nitrobenzyl esters proceeds through a series of well-defined steps. acs.orgnih.gov

Excitation and Hydrogen Abstraction: The process is initiated by the absorption of a photon, promoting the o-nitrobenzyl chromophore to an excited triplet state. rsc.org This excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon, forming a 1,4-biradical intermediate and subsequently the aci-nitro tautomer. nih.govchemrxiv.org

Cyclization and Cleavage: The aci-nitro intermediate rapidly undergoes an intramolecular cyclization, involving the oxygen atom of the aci-nitro group and the benzylic carbon, to form a five-membered ring intermediate (a benzoisoxazoline derivative). nih.govmdpi.com

Formation of Primary Products: This cyclic intermediate is unstable and quickly fragments. This fragmentation step breaks the C-O bond of the original ester linkage, releasing the carboxylic acid (or other protected molecule) and forming an o-nitrosobenzaldehyde (or ketone). nih.govmdpi.com These are the primary, and often desired, photoproducts.

Secondary Reactions: The o-nitrosobenzaldehyde photoproduct is itself chemically reactive and can undergo further reactions. A common secondary pathway is the dimerization of two o-nitrosobenzaldehyde molecules to form an azoxybenzene (B3421426) derivative. nih.govrsc.org This secondary reaction can sometimes complicate product analysis and purification in synthetic applications.

Spectroscopic and Structural Elucidation Methodologies for Benzhydryl 2 Nitrobenzoate

Vibrational Spectroscopy Applications (FT-IR, Raman, Terahertz)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in benzhydryl 2-nitrobenzoate (B253500). The FT-IR spectrum of related nitrobenzoate compounds typically displays characteristic absorption bands. For instance, the IR spectra of bis-hydrazine metal(II) m-nitrobenzoates show the monodentate nature of the carboxylate ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of benzhydryl 2-nitrobenzoate by providing information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR data for the closely related benzyl (B1604629) 2-nitrobenzoate have been reported. rsc.org For benzyl 2-nitrobenzoate, the proton NMR spectrum (in CDCl₃) shows distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons. rsc.org The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the carbonyl carbon and the carbons of the aromatic rings. rsc.org

While specific NMR data for benzhydryl 2-nitrobenzoate is not available in the search results, a predicted spectrum can be inferred. The ¹H NMR spectrum would be expected to show a characteristic singlet for the methine proton of the benzhydryl group, along with complex multiplets for the aromatic protons of the two phenyl rings and the nitro-substituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display a unique signal for the methine carbon, the carbonyl carbon, and the various aromatic carbons.

A detailed study of the ¹³C NMR spectra of various substituted oxindoles, which also contain substituted benzene rings, demonstrates the effect of substituents on the chemical shifts, which is a principle applicable to the analysis of benzhydryl 2-nitrobenzoate. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzyl 2-nitrobenzoate rsc.org | 7.82 (dd, J = 7.8, 1.4 Hz, 1H), 7.70 (dd, J = 7.4, 1.7 Hz, 1H), 7.61-7.52 (m, 2H), 7.40-7.31 (m, 5H), 5.33 (s, 2H) | 164.97, 147.96, 134.61, 132.74, 131.67, 129.65, 128.44, 128.41, 128.35, 127.16, 123.67, 68.05 |

| Methyl 2-nitrobenzoate nih.gov | 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.37 - 7.30 (m, 1H), 3.91 (s, 3H) | 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2 |

| Benzyl benzoate (B1203000) rsc.org | 8.06 (ddd, J = 7.2, 2.8, 1.6 Hz, 2H), 7.51-7.46 (m, 1H), 7.43-7.27 (m, 7H), 5.33 (s, 2H) | 166.15, 135.91, 132.82, 129.97, 129.51, 128.41, 128.19, 128.05, 127.98, 66.47 |

Note: This table presents data for related compounds to provide an expected range of chemical shifts. The exact values for benzhydryl 2-nitrobenzoate may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzhydryl 2-nitrobenzoate is expected to be influenced by the electronic systems of the benzhydryl and 2-nitrobenzoyl moieties. The nitro group, being a strong chromophore, will significantly contribute to the absorption profile.

Studies on related nitroaromatic compounds, such as p-nitrobenzoic acid, show characteristic absorption bands in the UV region. nih.gov The UV-Vis absorption spectrum of p-nitrobenzoic acid has been used to monitor its photodegradation. nih.gov Similarly, the UV/Vis absorption spectra of the three isomers of nitrobenzaldehyde have been analyzed in various environments, revealing moderate solvatochromic shifts. researchgate.net The NIST Chemistry WebBook provides UV/Visible spectral data for 2-nitrobenzoic acid. nist.gov

For benzhydryl 2-nitrobenzoate, one would anticipate π-π* transitions associated with the aromatic rings and n-π* transitions related to the carbonyl and nitro groups. The exact position and intensity of these absorption bands would be influenced by the solvent polarity.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of benzhydryl 2-nitrobenzoate, confirming its elemental composition. In mass spectrometry, the molecule is ionized and then fragmented, and the mass-to-charge ratio of the resulting ions is measured.

The fragmentation pattern can provide valuable structural information. For benzhydryl 2-nitrobenzoate, characteristic fragments would likely include the benzhydryl cation and fragments corresponding to the 2-nitrobenzoyl moiety. The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for the related compound 2-nitrobenzoic acid. nist.gov Derivatization with 2-nitrophenylhydrazine (B1229437) has been used to improve the mass spectrometric analysis of peptides. nih.gov

X-ray Diffraction Studies for Solid-State Structures

While a crystal structure for benzhydryl 2-nitrobenzoate itself was not found in the search results, studies on related compounds provide insights into the expected structural features. For example, the crystal structure of 2-methyl-3-nitro-benzoic anhydride (B1165640) has been determined, revealing the dihedral angle between the benzene rings. nih.govamanote.com Similarly, X-ray powder diffraction studies have been conducted on bis-hydrazine metal(II) m-nitrobenzoates. researchgate.net A study on methyl 2-hydroxy-3-nitrobenzoate also provides detailed crystallographic data. researchgate.net These studies indicate that the conformation of such molecules in the solid state is influenced by intermolecular interactions like hydrogen bonding.

Advanced Spectroscopic Techniques for Dynamic Studies

Advanced spectroscopic techniques, particularly time-resolved spectroscopy, can be employed to study the dynamic processes of molecules, such as photochemical reactions and energy transfer. wikipedia.org These methods utilize pulsed lasers to study processes on extremely short timescales. wikipedia.org

Time-resolved spectroscopy has been used to investigate the photodeprotection reactions of p-hydroxyphenacyl ester phototrigger compounds and the excited state dynamics of other organic molecules. researchgate.netscirp.orgcore.ac.uknih.gov While no specific dynamic studies on benzhydryl 2-nitrobenzoate were found, such techniques could potentially be used to investigate its excited-state properties, including intramolecular energy or charge transfer processes between the benzhydryl and 2-nitrobenzoyl moieties. Advanced spectroscopy modules in academic programs often cover these techniques and their applications in understanding chemical reactivity and biological systems. southampton.ac.ukunibo.it

Theoretical and Computational Investigations of Benzhydryl 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netnih.govresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzhydryl 2-nitrobenzoate (B253500). These methods provide a quantum-mechanical description of the molecule's electron distribution, which governs its stability and reactivity. researchgate.net Studies on related nitroaromatic compounds, such as nitrobenzene (B124822), have demonstrated the utility of methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) in accurately describing their electronic structures. nih.gov For benzhydryl 2-nitrobenzoate, such calculations would elucidate the electronic effects of the nitro group on the benzoate (B1203000) ring and the electronic nature of the benzhydryl moiety.

The electronic structure of the 2-nitrobenzoate portion is significantly influenced by the electron-withdrawing nitro group, which affects the electron density distribution across the aromatic ring and the carboxylate group. nih.govdoi.org This, in turn, influences the nature of the ester linkage to the benzhydryl group. Computational studies on similar molecules, like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, have shown that the selectivity of reactions can be highly dependent on the electron density distribution within the molecule. researchgate.net

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions. For benzhydryl 2-nitrobenzoate, DFT studies can map out the potential energy surfaces for various transformations, identifying transition states and reaction intermediates. This allows for the elucidation of the most probable reaction pathways. researchgate.net

Given the structure of benzhydryl 2-nitrobenzoate, a key reaction pathway to consider is the cleavage of the ester bond. This can proceed through different mechanisms, and DFT calculations can help determine the energetic favorability of each. For instance, the heterolytic cleavage would lead to a benzhydryl cation and a 2-nitrobenzoate anion. The stability of these resulting ions is a critical factor in the reaction pathway. Theoretical studies on the dissociation of nitrobenzene have shown that the energy barrier for the cleavage of the C-N bond is a key parameter that can be accurately calculated. nih.gov Similarly, DFT can be used to model the solvolysis reactions of benzhydryl 2-nitrobenzoate, predicting the rates and outcomes in different solvents.

Investigations into the electrochemical reactions of related compounds, such as β-nitrostyrene and benzaldehyde, have utilized DFT to dissect complex reaction mechanisms into several possible routes and pathways. researchgate.net A similar approach for benzhydryl 2-nitrobenzoate would involve modeling the interactions with nucleophiles and electrophiles to predict reaction outcomes.

The three-dimensional structure of benzhydryl 2-nitrobenzoate is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-O ester bond and the bonds connecting the phenyl rings to the central carbon of the benzhydryl group. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov

Molecular Modeling and Dynamics Simulationsmdpi.com

Molecular modeling and dynamics simulations offer a way to study the behavior of benzhydryl 2-nitrobenzoate over time, providing insights into its interactions with its environment. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and intermolecular interactions on a femtosecond to microsecond timescale. mdpi.com

The interactions between benzhydryl 2-nitrobenzoate and other molecules, such as solvents or reactants, are critical to its chemical behavior in solution. Molecular dynamics simulations can model these interactions in explicit detail. For example, a simulation of benzhydryl 2-nitrobenzoate in a water box would show the formation of hydrogen bonds between water molecules and the oxygen atoms of the nitro and carboxylate groups.

Studies on crystalline 2-nitrobenzoic acid have revealed a variety of non-covalent interactions, including hydrogen bonds and O···O interactions, that stabilize the crystal lattice. nih.govdoi.org Similarly, simulations of benzhydryl 2-nitrobenzoate can quantify the strength and nature of its intermolecular interactions. This is particularly important for understanding its solubility and how it interacts with biological macromolecules or at interfaces.

Computational chemistry plays a crucial role in predicting the outcomes of chemical reactions. For benzhydryl 2-nitrobenzoate, predictive modeling can be used to forecast the products of a reaction under specific conditions. This is often achieved by combining quantum chemical calculations of reaction energies with models that account for solvent effects and reaction dynamics. nih.gov

A powerful approach for predictive modeling is the use of quantitative structure-reactivity relationships (QSRRs). nih.govchemrxiv.org While direct QSRR studies on benzhydryl 2-nitrobenzoate are not available, the principles can be applied from extensive research on the reactivity of benzhydrylium ions. nih.govchemrxiv.orgchemrxiv.org These studies have shown that the electrophilicity of the benzhydryl cation, which would be formed upon heterolytic cleavage of the ester, can be accurately predicted based on the substituents on the phenyl rings. nih.gov This allows for the prediction of reaction rates with a wide range of nucleophiles.

Table 1: Predicted Electrophilicity Parameters for Substituted Benzhydrylium Ions

This table illustrates the type of data generated from QSRR models, which could be applied to predict the reactivity of the benzhydryl moiety of benzhydryl 2-nitrobenzoate if different substituents were present on the phenyl rings.

| Substituent (Y) | Substituent (Z) | Experimental E | Predicted E (MLR) |

|---|---|---|---|

| H | H | -5.9 | -5.85 |

| 4-MeO | H | -10.04 | -9.98 |

| 4-Me | H | -7.49 | -7.42 |

| 4-F | H | -5.13 | -5.09 |

| 4-Cl | H | -4.51 | -4.47 |

| 4-CF3 | H | -0.73 | -0.68 |

Data adapted from studies on benzhydrylium ion reactivity. nih.gov The electrophilicity parameter, E, quantifies the reactivity of the cation.

Analysis of Structure-Reactivity Relationships using Computational Metricsnih.govnih.gov

The relationship between the structure of a molecule and its reactivity can be systematically analyzed using computational metrics. nih.gov This approach, often part of QSRR studies, seeks to find correlations between calculated molecular properties and experimentally observed reactivity. nih.govchemrxiv.org

For benzhydryl 2-nitrobenzoate, key computational metrics would include properties derived from its electronic structure, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials. For instance, the electrophilicity of the benzhydryl carbon and the nucleophilicity of the carboxylate oxygens can be quantified and correlated with reaction rates.

The electrophilicity index, a concept rooted in DFT, is a powerful metric for predicting the reactivity of electrophiles. nih.gov In the context of benzhydryl 2-nitrobenzoate, this index could be calculated for the benzhydryl moiety to predict its reactivity towards a range of nucleophiles. The success of QSRR models for benzhydrylium ions, which show a strong correlation between structural features and the electrophilicity parameter E, underscores the potential of this approach for predicting the reactivity of benzhydryl 2-nitrobenzoate and its derivatives. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzhydryl 2-nitrobenzoate |

| Nitrobenzene |

| 2-Nitrobenzoic acid |

| Benzhydrylium ion |

| β-Nitrostyrene |

| Benzaldehyde |

Development of Computational Parameters relevant to Benzhydryl 2-nitrobenzoate

The computational investigation of Benzhydryl 2-nitrobenzoate, a molecule of interest in various chemical contexts, necessitates the development of accurate and reliable computational parameters. These parameters are fundamental for performing molecular simulations, such as molecular dynamics (MD) and quantum mechanics (QM) calculations, which in turn provide insights into the molecule's structure, dynamics, and reactivity. Due to the absence of specific published parameter sets for Benzhydryl 2-nitrobenzoate, this section outlines the established methodologies for developing such parameters, drawing parallels from computational studies on related benzhydryl and nitrobenzoate compounds.

The process of parameterization can be broadly divided into two interconnected areas: the development of force field parameters for classical simulations and the setup of quantum mechanical calculations for more detailed electronic structure analysis.

Force Field Parameterization

Molecular mechanics force fields are a collection of equations and associated constants that describe the potential energy of a system of atoms and molecules. For a novel molecule like Benzhydryl 2-nitrobenzoate, a combination of existing parameters and newly derived ones is typically employed. The general functional form of a force field includes terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions.

The development of force field parameters for Benzhydryl 2-nitrobenzoate would involve the following steps:

Initial Parameter Assignment: Parameters for atom types present in Benzhydryl 2-nitrobenzoate (e.g., aromatic carbons, ester groups, nitro groups) are often taken from well-established force fields like AMBER, CHARMM, or OPLS. The benzhydryl group, consisting of two phenyl rings attached to a central carbon, is a key structural motif. wikipedia.orgontosight.ai

Quantum Mechanical Calculations for Charge Derivation: A crucial step is the determination of partial atomic charges. These are not directly measurable but are derived from quantum mechanical calculations. A common approach involves performing a geometry optimization of the molecule using Density Functional Theory (DFT), for instance with the B3LYP functional and a basis set like 6-31G**. nih.gov Following optimization, the electrostatic potential (ESP) is calculated, and atomic charges are fitted to reproduce this potential using schemes like the Merz-Kollman (MK) scheme.

Dihedral Parameter Fitting: Torsional parameters, which govern the rotation around single bonds, are particularly important for describing the conformational flexibility of the molecule, such as the rotation of the phenyl rings and the orientation of the nitrobenzoate group. These are often fitted to reproduce the potential energy surface calculated by high-level QM methods.

An illustrative data table for the types of parameters that would be developed is shown below.

Table 1: Illustrative Force Field Parameters for Benzhydryl 2-nitrobenzoate

| Parameter Type | Atom(s) Involved | Illustrative Value | Description |

|---|---|---|---|

| Bond Stretch (kb) | C_ar-C_ar | 469 kcal/mol/Ų | Force constant for an aromatic C-C bond |

| Angle Bend (kθ) | C_ar-C_ar-C_ar | 63 kcal/mol/rad² | Force constant for an angle in the phenyl ring |

| Torsional (Vn) | C_ar-C_ar-C-O | 1.5 kcal/mol | Energy barrier for rotation around the bond |

| van der Waals (ε) | O (ester) | 0.21 kcal/mol | Lennard-Jones well depth |

| van der Waals (σ) | O (ester) | 3.0 Å | Lennard-Jones radius |

Note: These values are for illustrative purposes and are typical of those found in standard force fields.

Quantum Mechanical Calculation Setup

Quantum mechanical calculations provide a more fundamental description of the electronic structure and are used to validate and develop force field parameters, as well as to investigate reaction mechanisms and spectroscopic properties.

The setup for DFT calculations on Benzhydryl 2-nitrobenzoate would require careful selection of the method and basis set.

Method Selection: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The choice of functional is critical; hybrid functionals like B3LYP are common for organic molecules.

Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G* or 6-311+G(d,p) are frequently used. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic distribution in a molecule with heteroatoms and potential for delocalization. mdpi.com

A typical computational setup for a DFT study on Benzhydryl 2-nitrobenzoate is summarized in the table below.

Table 2: Typical Setup for DFT Calculations on Benzhydryl 2-nitrobenzoate

| Parameter | Selection | Rationale |

|---|---|---|

| Software | Gaussian, ORCA, Spartan | Widely used quantum chemistry packages |

| Method | Density Functional Theory (DFT) | Good balance of accuracy and cost |

| Functional | B3LYP | A popular and well-tested hybrid functional |

| Basis Set | 6-31G(d,p) | Provides flexibility for electronic description |

| Solvation Model | PCM or SMD | To simulate the effect of a solvent environment |

| Task | Geometry Optimization | To find the lowest energy structure |

| Task | Frequency Calculation | To confirm a true energy minimum and obtain vibrational data |

Computational studies on structurally related molecules, such as other benzhydryl esters or nitroaromatic compounds, provide a foundation for these methodological choices. mdpi.commdpi.com For example, research on 1-benzhydryl-piperazine derivatives has utilized molecular modeling to understand structure-activity relationships, and DFT calculations have been employed to analyze the electronic properties of various organic molecules. mdpi.comresearchgate.netnih.gov These studies underscore the importance of a well-parameterized computational approach to gain meaningful insights into molecular behavior.

Applications in Chemical Sciences and Advanced Materials

Utilization as Photolabile Protecting Groups in Advanced Synthetic Schemes

The core functionality of benzhydryl 2-nitrobenzoate (B253500) in advanced synthesis lies in its role as a photolabile protecting group (PPG), also known as a photocleavable or photosensitive protecting group. wikipedia.org The o-nitrobenzyl ester portion of the molecule is susceptible to cleavage upon irradiation with UV light, typically in the 260-320 nm range. wikipedia.orgacs.org This property allows for the "caging" of a carboxylic acid (2-nitrobenzoic acid, in its esterified form), which can be released with high spatial and temporal control without the need for chemical reagents that could interfere with sensitive substrates. wikipedia.orgtcichemicals.com

The mechanism for the photocleavage of o-nitrobenzyl-based PPGs is a well-established Norrish Type II reaction. wikipedia.org Upon absorption of a photon, the nitro group enters an excited state and abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which subsequently rearranges and fragments to release the protected group (in this case, the benzhydrol cation, which is subsequently neutralized) and forms a 2-nitrosobenzaldehyde byproduct. wikipedia.orgacs.org The efficiency of this release can be high, with yields often exceeding 95% under optimal conditions. wikipedia.org

| Feature | Description | Key Mechanism | Relevant Wavelength |

| Function | Photolabile Protecting Group (PPG) | Norrish Type II Photoreaction | 260-320 nm |

| Cleavage Products | 2-nitrosobenzaldehyde, Diphenylmethanol (B121723) | aci-nitro intermediate formation | UV Light |

| Advantages | Spatiotemporal control, No chemical reagents needed for deprotection | High chemoselectivity | N/A |

The photolabile nature of the o-nitrobenzyl moiety makes it a valuable component in the design of smart polymers for controlled release systems. researchgate.net By incorporating benzhydryl 2-nitrobenzoate or similar structures as pendant groups or cross-linkers within a polymer matrix, materials can be engineered to degrade or alter their properties upon light exposure. researchgate.netnih.gov For instance, a hydrophobic polymer containing these photolabile groups can be rendered more soluble in a specific solvent after irradiation, triggering the release of an encapsulated agent.

In the context of hydrogels, o-nitrobenzyl-based linkers can be used to form a cross-linked network. researchgate.net Irradiation of the hydrogel cleaves these linkers, reducing the cross-linking density and causing the gel to swell or dissolve, thereby releasing a trapped drug or bioactive molecule. researchgate.netnih.gov This light-triggered release provides on-demand delivery, which is of significant interest for therapeutic applications and advanced materials. nih.gov

Photoresists are light-sensitive materials used to form patterned coatings in processes like photolithography, which is fundamental to the manufacturing of microelectronics. wikipedia.org The operational principle of many photoresists relies on a light-induced change in the solubility of a polymer film. wikipedia.orgwikipedia.org

Benzhydryl 2-nitrobenzoate exemplifies the type of chemical structure used in what are known as positive-tone photoresists. wikipedia.org In such a system, a polymer resin that is initially insoluble in a developer solvent is functionalized with photolabile groups. wikipedia.orgwikipedia.org When a region of the photoresist is exposed to a specific wavelength of light (e.g., through a photomask), the benzhydryl 2-nitrobenzoate groups would cleave. This cleavage converts a bulky, nonpolar ester group into a more polar carboxylic acid group (from the released 2-nitrobenzoic acid) and an alcohol (diphenylmethanol), making the exposed region of the polymer soluble in an aqueous base developer. wikipedia.org The soluble portions are then washed away, leaving a positive pattern of the original mask.

The chemical synthesis of DNA and RNA oligonucleotides requires the sequential addition of nucleotide monomers. nih.gov This process necessitates the use of protecting groups to prevent unwanted side reactions on reactive sites, such as the 5'- and 3'-hydroxyl groups of the sugar backbone and the exocyclic amines of the nucleobases. nih.govspringernature.com The o-nitrobenzyl group is a well-established photolabile protecting group for the 2'-hydroxyl function in the solid-phase synthesis of oligoribonucleotides. springernature.comnih.gov

Protecting the 2'-hydroxyl with an o-nitrobenzyl-derived group allows for the construction of the RNA strand using standard phosphoramidite (B1245037) chemistry. nih.gov Once the synthesis is complete, the o-nitrobenzyl groups can be removed cleanly by photolysis, a process that is orthogonal to the acid- and base-labile protecting groups used elsewhere on the molecule. acs.orgnih.gov This orthogonality ensures that the deprotection is highly selective and does not damage the newly synthesized oligonucleotide chain. wikipedia.org

Role in Organic Synthesis and Catalyst Development

Beyond its photophysical properties, the benzhydryl structural motif is of significant interest in organic synthesis, particularly in the field of asymmetric catalysis. The compound itself, as an ester, is a product of esterification and a potential reactant in transesterification processes.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a bulky and rigid scaffold. This feature is highly valuable in the design of chiral ligands for asymmetric catalysis. acs.org While benzhydryl 2-nitrobenzoate is not itself a chiral catalyst, its benzhydryl component is a "privileged" structure in many successful chiral ligands and catalysts. sigmaaldrich.comresearchgate.net

Chiral benzhydryl amines and related structures are used to create a well-defined stereochemical environment around a metal center. acs.orgsigmaaldrich.com This chiral pocket directs the approach of a substrate, enabling highly enantioselective transformations such as hydrogenations, alkylations, and cross-coupling reactions. sigmaaldrich.comnih.gov The development of catalysts incorporating C₂-symmetric scaffolds, many of which are derived from or feature bulky aryl groups like benzhydryl, has been pivotal in modern synthetic chemistry. researchgate.net

| Catalysis Application | Role of Benzhydryl Moiety | Example Transformation Types |

| Asymmetric Catalysis | Forms a bulky, rigid chiral scaffold in ligands. | Hydrogenation, Allylic Alkylation |

| Organocatalysis | Component of chiral amines and Brønsted acids. | Friedel-Crafts Alkylation, Michael Addition |

Benzhydryl 2-nitrobenzoate is an ester, typically synthesized through the esterification of 2-nitrobenzoic acid with diphenylmethanol (benzhydrol). This reaction can be catalyzed by acid.

As a reagent itself, benzhydryl 2-nitrobenzoate can participate in transesterification reactions. wikipedia.orgmasterorganicchemistry.com In this process, the ester is treated with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety. wikipedia.orglibretexts.org For example, reacting benzhydryl 2-nitrobenzoate with a simple alcohol like methanol (B129727) would yield methyl 2-nitrobenzoate and diphenylmethanol. This reaction can be used to introduce the valuable benzhydryl protecting group onto other molecules or to synthesize different esters of 2-nitrobenzoic acid under specific conditions. masterorganicchemistry.com Furthermore, related transformations can convert benzyl (B1604629) esters into amides by first generating an acid chloride intermediate, a pathway that could be applicable to benzhydryl esters under appropriate catalytic conditions. rsc.org

Exploration in Materials Science beyond Photochemistry

While the applications of many organic compounds in materials science are often centered around their photochemical properties, the exploration of these molecules for other functionalities continues to be an active area of research. This section delves into the potential and documented uses of specific compounds in materials science that are not reliant on the interaction with light.

Polymer Network Design

The design and synthesis of advanced polymer networks with tailored properties is a cornerstone of modern materials science. These networks, characterized by their cross-linked, three-dimensional structures, find applications in a vast array of fields, from biomedical engineering to advanced coatings and electronics. The incorporation of specific small molecules can play a crucial role in defining the ultimate characteristics of these materials.

However, based on a thorough review of available scientific literature, there is currently no documented application of Benzhydryl 2-nitrobenzoate in the field of polymer network design. Research into the use of benzhydryl compounds in polymer science has shown that some derivatives are utilized as components of catalysts for polymerization reactions. researchgate.net For instance, certain benzhydryl-containing ligands are employed in the synthesis of nickel (II) halide precatalysts for ethylene (B1197577) polymerization. researchgate.net These catalysts influence the microstructure and properties of the resulting polymers. researchgate.net

Similarly, various nitrobenzoate esters, such as methyl 2-nitrobenzoate, are recognized as important intermediates in the synthesis of a range of organic molecules and have a place within the broader category of materials science chemicals. chemscene.com They are considered building blocks for more complex structures. vulcanchem.com

Despite the research into these related classes of compounds, a direct link or application of Benzhydryl 2-nitrobenzoate itself in the design, synthesis, or modification of polymer networks is not reported in current scientific publications. The specific combination of the benzhydryl and 2-nitrobenzoate moieties in this particular molecule has not been identified as a key component for creating or functionalizing polymer networks. Further research would be necessary to determine if Benzhydryl 2-nitrobenzoate possesses any properties that would make it a viable candidate for applications in this area of materials science.

Future Research Directions and Outlook

Emerging Synthetic Routes and Sustainable Methodologies

The development of novel and sustainable methods for the synthesis of Benzhydryl 2-nitrobenzoate (B253500) is a primary area for future investigation. Traditional esterification methods often require harsh conditions, stoichiometric reagents, and generate significant waste. Future research could focus on cleaner, more efficient synthetic strategies.

Emerging synthetic methodologies that could be applied or adapted for the synthesis of Benzhydryl 2-nitrobenzoate include:

Catalytic Esterification: Exploring novel catalysts, such as metal-organic frameworks (MOFs), zeolites, or enzyme mimics, could lead to milder reaction conditions, higher yields, and easier product purification.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, enhance safety, and allow for facile scalability. Investigating the synthesis of Benzhydryl 2-nitrobenzoate under flow conditions could lead to a more sustainable and industrially viable process.

Photocatalysis: Leveraging the photochemical properties of the benzhydryl or nitroaromatic moieties, photocatalytic methods could be developed for the esterification reaction, potentially proceeding under ambient temperature and pressure.

Mechanochemistry: This solvent-free approach, utilizing mechanical force to induce chemical reactions, offers a green alternative to traditional solution-phase synthesis. The feasibility of synthesizing Benzhydryl 2-nitrobenzoate via ball milling or other mechanochemical techniques warrants exploration.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Esterification | Milder conditions, higher selectivity, catalyst recyclability. | Development of novel, robust catalysts specific for bulky substrates. |

| Flow Chemistry | Precise process control, enhanced safety, scalability. | Optimization of reactor design and reaction parameters. |

| Photocatalysis | Use of light as a green energy source, ambient conditions. | Identification of suitable photocatalysts and reaction pathways. |

| Mechanochemistry | Solvent-free, reduced waste, energy efficiency. | Investigation of reaction kinetics and scalability. |

Table 1: Comparison of Potential Future Synthetic Methodologies for Benzhydryl 2-nitrobenzoate.

Advancements in Mechanistic Understanding and Kinetic Profiling

A thorough understanding of the reaction mechanisms governing the formation and potential transformations of Benzhydryl 2-nitrobenzoate is crucial for optimizing its synthesis and exploring its applications. Future research should delve into detailed mechanistic and kinetic studies.

Key areas for investigation include:

Elucidation of Esterification Mechanism: While the general mechanism of acid-catalyzed esterification is well-known, the specific role of the bulky benzhydryl group and the electronic effects of the nitro group on the reaction intermediates and transition states of Benzhydryl 2-nitrobenzoate formation require detailed investigation.

Kinetic Modeling: Developing a comprehensive kinetic model for the synthesis of Benzhydryl 2-nitrobenzoate would allow for the prediction of reaction rates and yields under various conditions, aiding in process optimization.

Photochemical Reaction Pathways: The benzhydryl group is known to be photolabile. Investigating the photochemical decomposition pathways of Benzhydryl 2-nitrobenzoate upon exposure to different wavelengths of light could reveal interesting photoreactive properties and potential applications in photolithography or as a photoremovable protecting group.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. wikipedia.org

Integration of Advanced Spectroscopic and Computational Techniques

The detailed characterization of Benzhydryl 2-nitrobenzoate and its reaction intermediates is fundamental to all aspects of its research. The integration of advanced spectroscopic techniques with computational modeling will provide a deeper understanding of its structural and electronic properties.

Future research should employ a multi-technique approach:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, providing detailed structural information.

Vibrational Spectroscopy: A combination of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, coupled with computational predictions, can provide a detailed vibrational analysis, offering insights into bonding and intermolecular interactions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and elucidate the structure of reaction intermediates.

X-ray Crystallography: Obtaining a single crystal structure of Benzhydryl 2-nitrobenzoate would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and crystal packing, which is crucial for understanding its solid-state properties and for validating computational models.

Illustrative spectroscopic data that could be expected for Benzhydryl 2-nitrobenzoate, based on related compounds, are presented in Table 2.

| Technique | Expected Key Features |

| ¹H NMR | Signals for the benzhydryl methine proton, aromatic protons of the benzhydryl and nitrobenzoate moieties. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, benzhydryl methine carbon, and aromatic carbons. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration of the ester, N-O stretching vibrations of the nitro group, C-O stretching vibrations, and aromatic C-H stretching vibrations. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass of the compound. |

Table 2: Anticipated Spectroscopic Data for Benzhydryl 2-nitrobenzoate.

Novel Applications in Responsive Materials and Supramolecular Chemistry

The unique structural features of Benzhydryl 2-nitrobenzoate make it a promising candidate for incorporation into novel functional materials. Future research should explore its potential in the fields of responsive materials and supramolecular chemistry.

Potential applications to be investigated include:

Photoresponsive Polymers: The photolabile benzhydryl group could be exploited to create photoresponsive polymers. Incorporation of Benzhydryl 2-nitrobenzoate as a monomer or a pendant group could lead to materials that change their properties, such as solubility or mechanical strength, upon irradiation.

Supramolecular Assemblies: The aromatic rings of the benzhydryl and nitrobenzoate moieties can participate in π-π stacking interactions, which are key driving forces in supramolecular chemistry. Investigating the self-assembly behavior of Benzhydryl 2-nitrobenzoate could lead to the formation of well-defined nanostructures, such as gels, liquid crystals, or vesicles.